molecular formula C11H11ClN2O B1438249 2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole CAS No. 1094697-61-6

2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole

Cat. No.: B1438249
CAS No.: 1094697-61-6
M. Wt: 222.67 g/mol
InChI Key: NUMJJQQTTHFTMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and scientific research. It features a 1,3,4-oxadiazole heterocyclic core, a structure recognized as a privileged scaffold in drug discovery due to its wide spectrum of biological activities . The 1,3,4-oxadiazole ring is known to act as a bioisostere for carboxylic acids, esters, and carboxamides, which can fine-tune the properties of potential drug molecules . This particular derivative is functionalized with a reactive chloromethyl group, making it a versatile building block or intermediate for further chemical transformations, such as nucleophilic substitution reactions, to create more complex molecules for biological evaluation . Compounds containing the 1,3,4-oxadiazole motif have demonstrated a broad range of pharmacological properties in scientific studies, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities . Research into 1,3,4-oxadiazole-based compounds has shown that they can exert anticancer effects through various mechanisms, such as the inhibition of specific enzymes and proteins involved in cancer cell proliferation, including thymidylate synthase, topoisomerase II, and telomerase . The chloromethyl group present in this compound is a key functional handle that facilitates its use in synthesizing novel derivatives aimed at exploring these and other biological targets. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is strictly not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-(chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8-4-2-3-5-9(8)6-10-13-14-11(7-12)15-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMJJQQTTHFTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094697-61-6
Record name 2-(chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole (CAS No. 1094697-61-6) is a compound belonging to the oxadiazole class of heterocycles, which have been extensively studied for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this specific oxadiazole derivative, focusing on its anticancer properties, antimicrobial effects, and other pharmacological actions.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₁N₂OCl, with a molecular weight of 222.67 g/mol. The structure features a chloromethyl group and a methylphenyl moiety attached to the oxadiazole ring, contributing to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents. In particular, this compound has shown promising results in various in vitro assays.

Case Studies and Research Findings

  • Anticancer Screening : A series of oxadiazole derivatives were screened for anticancer activity by the National Cancer Institute (NCI). Among them, compounds similar to this compound demonstrated significant cytotoxicity against multiple cancer cell lines including:
    • PC-3 (prostate cancer)
    • HCT-116 (colon cancer)
    • SNB-75 (CNS cancer)
    The most potent compounds exhibited IC50 values in the range of 0.670.67 to 0.87μM0.87\mu M against these cell lines .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and inhibition of cell proliferation pathways. Studies indicated that these compounds could stimulate the p53-mediated intrinsic pathway in cancer cells .

Table: Anticancer Activity of Selected Oxadiazole Derivatives

Compound NameIC50 (µM)Target Cell Line
This compoundTBDVarious (including PC-3)
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole0.67Prostate Cancer
N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine0.275Colon Cancer

Antimicrobial Activity

In addition to its anticancer properties, oxadiazole derivatives have been reported to exhibit antimicrobial effects. Research indicates that compounds within this class can inhibit bacterial growth and possess antifungal properties.

Mechanism of Antimicrobial Action

The antimicrobial activity is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Specifically, some derivatives have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli .

Other Biological Activities

Oxadiazoles are also being explored for additional therapeutic effects:

  • Anti-inflammatory : Some studies suggest that oxadiazole derivatives can reduce inflammation markers in vitro.
  • Antiviral : Preliminary data indicate potential activity against viral infections .

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural and Functional Group Variations

Antibacterial Sulfone Derivatives Compound: 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole Key Features: Sulfonyl groups enhance antibacterial potency. Activity: EC50 values of 1.98 μg/mL (against Xanthomonas axonopodis, Xac) and 0.17 μg/mL (against Xanthomonas oryzae, Xoo), outperforming bismerthiazol and thiodiazole copper . Application: Effective in greenhouse and field trials for rice bacterial leaf blight and citrus canker control .

Nitroimidazole Hybrids

  • Compound : 2-(2-Methoxyphenyl)-5-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-1,3,4-oxadiazole (119h)
  • Key Features : Nitroimidazole scaffold linked to oxadiazole.
  • Activity : MIC of 1.56–3.13 μg/mL against Escherichia coli FabH, demonstrating potent antibacterial effects .

Anti-inflammatory Derivatives Compound: 2-(3,4-Dimethoxyphenyl)-5-(N,N-diphenylaminomethyl)-1,3,4-oxadiazole Key Features: Diphenylaminomethyl and methoxy groups. Activity: Significant anti-inflammatory action (carrageenan-induced edema) with low ulcerogenic risk .

Substituent Position and Electronic Effects

  • Electron-Donating Groups (EDGs) : Substitution at the meta position (e.g., 5-(3-methylphenyl)-1,3,4-oxadiazole) enhances α-glucosidase inhibition compared to para substituents .
  • Chloromethyl Group : The chloromethyl group in the target compound facilitates derivatization into amines or esters (e.g., CFTR potentiator Z19702639), underscoring its synthetic versatility .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound 208.65 Not reported 2-chloromethyl, 5-(2-methylbenzyl)
2-((4-Bromobenzyl)thio)-5-(trifluoromethyl)-oxadiazole 423.3 113–114 Bromobenzyl, trifluoromethyl
2-(Methylsulfonyl)-5-(4-fluorobenzyl)-oxadiazole 298.3 Not reported Methylsulfonyl, 4-fluorobenzyl

Preparation Methods

Cyclization of Acylhydrazides with Dehydrating Agents

  • Method : Acylhydrazides derived from 2-methylphenylacetic acid or related precursors can be cyclized using dehydrating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or carbodiimide derivatives (e.g., EDC).
  • Mechanism : The dehydrating agent promotes intramolecular cyclization by activating the hydrazide carbonyl, facilitating ring closure to form the 1,3,4-oxadiazole core.
  • Outcome : This method reliably produces 2,5-disubstituted 1,3,4-oxadiazoles with high yields and good regioselectivity.

Halomethylation to Introduce the Chloromethyl Group

  • Method : After formation of the oxadiazole core substituted at the 5-position with a (2-methylphenyl)methyl group, chloromethylation can be achieved by reaction with chloromethylating agents such as chloromethyl methyl ether or via substitution reactions on hydroxymethyl intermediates.
  • Alternative : Direct use of chloromethyl-containing precursors during the cyclization step is also possible but less common due to stability concerns.

Oxidative Cyclization of Acylthiosemicarbazides

  • Method : Oxidative heterocyclization of acylthiosemicarbazides using oxidants like iodine reagents or 1,3-dibromo-5,5-dimethylhydantoin in the presence of potassium iodide can yield 1,3,4-oxadiazole derivatives.
  • Advantages : This approach offers mild reaction conditions and high yields (up to 97%), making it suitable for gram-scale synthesis.
  • Relevance : While primarily used for 2-amino-1,3,4-oxadiazoles, modifications can adapt this method for chloromethyl-substituted derivatives.

Photocatalytic and Visible-Light Mediated Syntheses

  • Method : Recent advances include visible-light photocatalysis using eosin-Y and atmospheric oxygen to promote oxidative cyclization of substituted semicarbazones.
  • Benefits : This eco-friendly method provides rapid synthesis with high yields (~90%) and avoids harsh chemicals.
  • Potential : Adaptable for synthesizing substituted oxadiazoles with chloromethyl and arylmethyl groups.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Cyclodehydration with POCl3 Acylhydrazide + POCl3, reflux 70-90 High yield, well-established Corrosive reagents, harsh
Thionyl Chloride Cyclization Acylhydrazide + SOCl2, reflux 75-85 Efficient, good for various R groups Harsh conditions, toxic gases
Carbodiimide-mediated Cyclization (EDC) Acylhydrazide + EDC, mild conditions 70-92 Mild, selective, less toxic Cost of reagents
Oxidative Cyclization (Iodine/1,3-dibromo-5,5-dimethylhydantoin) Acylthiosemicarbazide + oxidant, KI catalyst Up to 97 High yield, mild, gram-scale Requires specific oxidants
Photocatalytic (Eosin-Y, visible light) Semicarbazones + eosin-Y + O2, visible light 90-94 Eco-friendly, mild, rapid Requires light source

Detailed Research Findings

  • Biernacki et al. (2020) outlined that amidoxime and acyl chloride derivatives are common starting points for oxadiazole synthesis, with catalysts like pyridine improving yields but sometimes resulting in purification challenges due to by-products.

  • Recent advances (2023) demonstrate the use of propanephosphonic anhydride (T3P) as a coupling reagent for one-pot synthesis of 2-amino-1,3,4-oxadiazoles from acylhydrazides and isocyanates, offering eco-friendly and mild conditions.

  • Oxidative desulfurization methods using hypervalent iodine reagents and Oxone have been employed to convert thiosemicarbazides into oxadiazoles with regioselectivity and high yields, which can be adapted for chloromethyl-substituted analogs.

  • Photocatalytic synthesis using eosin-Y under visible light and atmospheric oxygen provides a rapid and sustainable route to substituted oxadiazoles, including those with halogenated aryl groups, with yields above 90%.

  • Yurttaş et al. (2023) described the synthesis of novel 1,3,4-oxadiazole derivatives via acylhydrazide intermediates and hydrazine monohydrate treatment, highlighting the importance of intermediate purification and reaction monitoring by TLC for optimal yields.

Summary of Preparation Strategy for this compound

This comprehensive overview synthesizes diverse and authoritative research findings on the preparation of this compound, emphasizing established and emerging synthetic methodologies that optimize yield, selectivity, and environmental considerations.

Q & A

Q. What synthetic methodologies are commonly employed for 2-(chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole?

The compound is synthesized via cyclization reactions using chloroacetic acid and substituted hydrazides. A typical procedure involves refluxing chloroacetic acid (1.2 eq) with the appropriate hydrazide (1 eq) in phosphoryl chloride (POCl₃) for 5–6 hours. After neutralization with NaOH, the product is purified via column chromatography (n-hexane:EtOAc, 7:1) . Modifications to the alkylating agent or hydrazide precursor can alter the substituents on the oxadiazole core .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substitution patterns. For example, the chloromethyl group typically appears as a singlet near δ 5.09 ppm in ¹H NMR .
  • Mass Spectrometry : High-resolution ESI-MS or HR-ESI-MS confirms molecular weight (e.g., [M + H]+ peaks) and fragmentation patterns .
  • Elemental Analysis : Validates empirical formula accuracy (±0.3% for C, H, N) .

Q. What pharmacological activities have been reported for structurally similar 1,3,4-oxadiazole derivatives?

Analogous compounds exhibit anti-inflammatory, anticancer, and kinase-inhibitory activities. For instance, derivatives with arylvinyl or piperazinyl substitutions show VEGFR-2 kinase inhibition via hydrogen-bonding interactions in docking studies . Anti-inflammatory activity is often assessed using the pylorus ligation method or COX-2 inhibition assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Solvent Choice : POCl₃ is preferred for cyclization due to its dual role as solvent and dehydrating agent .
  • Temperature Control : Refluxing at 110–120°C minimizes side reactions.
  • Purification : Gradient elution in column chromatography (e.g., n-hexane:EtOAc from 9:1 to 4:1) enhances separation of polar byproducts .

Q. What strategies are used to analyze structure-activity relationships (SAR) for bioactivity?

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring enhances electrophilic interactions, while alkylthio groups improve lipophilicity .
  • Molecular Docking : Tools like AutoDock Vina predict binding affinities to targets like VEGFR-2. Key interactions include hydrogen bonds with Asp1046 and hydrophobic contacts with Leu840 .

Q. How do researchers address contradictions in reported bioactivity data across studies?

Discrepancies often arise from assay variability (e.g., cell lines, enzyme sources). Mitigation strategies include:

  • Standardized Protocols : Replicating studies under identical conditions (e.g., ATP concentration in kinase assays).
  • Meta-Analysis : Comparing IC₅₀ values across multiple publications to identify outliers .

Q. What computational methods predict the drug-likeness and bioavailability of this compound?

  • Lipinski’s Rule of Five : Assess parameters like molecular weight (<500 Da), logP (<5), and hydrogen-bond donors/acceptors .
  • SwissADME : Predicts bioavailability scores, cytochrome P450 interactions, and blood-brain barrier permeability .

Q. What safety and stability considerations are critical during handling?

  • Storage : Store at room temperature (RT) in airtight containers to prevent hydrolysis of the chloromethyl group .
  • Decomposition Risks : Exposure to moisture generates HCl, necessitating use of desiccants and inert atmospheres during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.